N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a complex organic compound that features a benzodioxin ring, a thiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base.
Amide Bond Formation: Finally, the benzodioxin and thiazole-sulfonamide intermediates are coupled through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used to study enzyme interactions, particularly those involving sulfonamide groups.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes that interact with sulfonamide groups, such as carbonic anhydrase.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is unique due to the presence of the methoxy group on the benzene ring, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the benzene ring.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S2/c1-28-16-4-6-17(7-5-16)32(26,27)24-21-23-15(13-31-21)3-9-20(25)22-14-2-8-18-19(12-14)30-11-10-29-18/h2,4-8,12-13H,3,9-11H2,1H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQOALOQGRUAOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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